Cytidine, N-benzoyl-4'-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, N-benzoyl-4’-thio-: is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom, and the cytidine base is benzoylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cytidine, N-benzoyl-4’-thio- typically involves the benzoylation of cytidine. One method includes reacting D-cytidine with benzoic anhydride in an organic solvent. The reaction mixture is then filtered to obtain the crude product, which undergoes further purification . Another method involves the use of trimethylchlorosilane and benzoyl chloride for the benzoylation process, followed by deprotection under ammoniacal conditions .
Industrial Production Methods: The industrial production of Cytidine, N-benzoyl-4’-thio- follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer steps and uses environmentally friendly reagents to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Cytidine, N-benzoyl-4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl group, reverting to the parent nucleoside.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzoylated cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cytidine, N-benzoyl-4’-thio- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Cytidine, N-benzoyl-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the thio group enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. This stability allows it to interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4’-Thioadenosine:
4’-Thiouridine: Used in RNA studies and has shown increased stability compared to natural uridine.
4’-Thioarabinofuranosylcytosine: A modified nucleoside with applications in chemotherapy.
Uniqueness: Cytidine, N-benzoyl-4’-thio- is unique due to its benzoyl group, which enhances its lipophilicity and cellular uptake. This modification allows for more efficient delivery to target cells and tissues, making it a valuable compound in therapeutic applications .
Eigenschaften
CAS-Nummer |
159981-07-4 |
---|---|
Molekularformel |
C16H17N3O5S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5S/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
JMGKANANWDPXRP-BPGGGUHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(S3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.